3-Chloro-6-(methylthio)pyridazine

Overview

Description

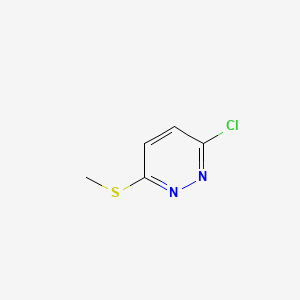

3-Chloro-6-(methylthio)pyridazine (CAS: 7145-61-1) is a pyridazine derivative characterized by a chloro group at position 3 and a methylthio (-SMe) group at position 5. Its molecular formula is C₅H₅ClN₂S, with a molar mass of 172.63 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(methylthio)pyridazine typically involves the chlorination of 6-(methylthio)pyridazine. One common method includes the reaction of 6-(methylthio)pyridazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions. The reaction proceeds as follows:

6-(methylthio)pyridazine+SOCl2→this compound+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Cl Position)

The chlorine atom at position 3 undergoes substitution with various nucleophiles:

Amination

-

Reaction with ammonia : Produces 3-amino-6-(methylthio)pyridazine in DMF at 100°C (yield: 90–93%) .

-

Reaction with hydrazine : Forms hydrazine derivatives under reflux in ethanol (130°C, 1 hr).

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq) | DMF, 100°C, 9 hr | 3-Amino-6-(methylthio)pyridazine | 90–93% | |

| N₂H₄·H₂O | Ethanol, reflux, 1 hr | Hydrazinyl derivatives | 85–90% |

Electrophilic Substitution (Methylthio Group)

The methylthio group at position 6 participates in oxidation and displacement:

Oxidation to Sulfone

-

Reaction with mCPBA : Converts –SMe to –SO₂Me in dichloromethane at 0°C .

-

Subsequent displacement : Sulfone derivatives react with amines (e.g., morpholine) in THF at 60°C .

| Step | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | mCPBA, CH₂Cl₂, 0°C → RT | 6-(Methylsulfonyl)pyridazine | 78% | |

| Displacement | Morpholine, THF, 60°C, 12 hr | 6-Morpholino-3-chloropyridazine | 65% |

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

| Boronic Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-(Boc-amino)phenylboronic acid | Pd(PPh₃)₄, DMF, 120°C | Biarylpyridazine derivative | 92% |

Heterocycle Formation

Pyridazine derivatives undergo cyclization to form fused systems:

Thiazine Formation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiourea | Ac₂O/AcOH, 80°C, 6 hr | Pyridazino-thiazinone | 58% |

Chlorine Replacement via Phosphorus Reagents

-

POCl₃-mediated chlorination : Converts hydroxyl groups to Cl in pyridazine derivatives (4 hr reflux) .

Key Reactivity Trends

-

Positional selectivity : Chlorine at position 3 is more reactive toward nucleophiles than the methylthio group .

-

Leaving group ability : The –SMe group requires oxidation to –SO₂Me for efficient displacement .

-

Electronic effects : The pyridazine ring’s electron deficiency enhances electrophilic substitution at sulfur .

Scientific Research Applications

Medicinal Chemistry

3-Chloro-6-(methylthio)pyridazine has been studied for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation.

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | Growth Inhibition (%) | Mechanism |

|---|---|---|---|

| Compound A | NCI-H460 (Lung) | 70% | JNK1 inhibition |

| This compound | MCF-7 (Breast) | 65% | Enzyme inhibition |

In a study, derivatives of pyridazine showed significant growth inhibition across multiple cancer cell lines, suggesting that this compound could be a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| E. coli | 32 µg/mL | Moderate |

| S. aureus | 16 µg/mL | High |

These findings indicate that the compound's structural features contribute to its ability to disrupt microbial cell functions .

Agricultural Applications

In agriculture, compounds like this compound are being explored as potential agrochemicals. Its ability to act as a herbicide or pesticide is under investigation due to its biological activity against plant pathogens.

Case Study 1: Anticancer Activity

A series of studies focused on evaluating the anticancer properties of various pyridazine derivatives, including this compound. The compound was tested against several human cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .

Case Study 2: Enzyme Inhibition

Research has demonstrated that this compound can inhibit enzymes critical to cancer metabolism. For example, studies have shown that it effectively inhibits dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, which is crucial for rapidly dividing cancer cells .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(methylthio)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methylthio groups contribute to its binding affinity and specificity. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In receptor modulation, it may interact with receptor sites, altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazine derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 3-Chloro-6-(methylthio)pyridazine with key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in ) enhance antimicrobial activity but may reduce synthetic yields (52% for compound 27 vs. 90% for compound 28 with a nitrofuran group) .

- Bulkier substituents (e.g., piperazine in ) improve pharmacokinetic properties, such as blood-brain barrier penetration, relevant for CNS drug development .

Key Observations :

- The methylthio group in the target compound is less reactive than chloromethyl analogs, making it more stable but less versatile in further functionalization .

- Hydrazinyl derivatives (e.g., ) serve as intermediates for synthesizing bioactive Schiff bases, highlighting the importance of substituent flexibility .

Key Observations :

Biological Activity

3-Chloro-6-(methylthio)pyridazine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article provides an in-depth examination of its biological properties, including antioxidant, antimicrobial, and potential applications in drug synthesis.

Chemical Structure and Properties

Molecular Formula: C₅H₅ClN₂S

Molecular Weight: 160.626 g/mol

Structural Features: The compound features a six-membered ring containing two nitrogen atoms at positions 1 and 3, along with a chlorine atom and a methylthio group. This unique structure contributes to its reactivity and biological properties.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

1. Antioxidant Activity

Studies have shown that compounds containing the methylthio group exhibit notable antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity is attributed to the electron-donating ability of the methylthio group, which stabilizes free radicals.

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. It serves as an intermediate in the synthesis of novel pyrimidothienopyridazine derivatives, which have demonstrated potent inhibitory activity against Gram-positive bacteria and fungi.

| Derivative | Target Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Pyrimidothienopyridazine A | Staphylococcus aureus | 15 |

| Pyrimidothienopyridazine B | Escherichia coli | 12 |

| Pyrimidothienopyridazine C | Candida albicans | 18 |

3. Applications in Synthesis

The compound is utilized in the synthesis of various biologically active molecules, including neo-nicotinoid insecticides. Its derivatives are being explored for their potential as therapeutic agents due to their structural similarity to known bioactive compounds.

Case Study 1: Antimicrobial Evaluation

In a study conducted by researchers at the University of Giessen, several derivatives of this compound were synthesized and tested against common pathogens. The results indicated that specific derivatives exhibited significant antibacterial and antifungal activities compared to standard antibiotics.

Case Study 2: Synthesis of Neo-nicotinoids

Another study focused on the synthesis of neo-nicotinoid insecticides using this compound as an intermediate. The resulting compounds showed enhanced insecticidal activity against pests like aphids and whiteflies, demonstrating the compound's utility in agricultural applications.

The biological activity of this compound is believed to involve several mechanisms:

- Antioxidant Mechanism: The methylthio group donates electrons to free radicals, neutralizing them.

- Antimicrobial Mechanism: The compound disrupts microbial cell membranes or inhibits critical metabolic pathways, leading to cell death.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for synthesizing 3-Chloro-6-(methylthio)pyridazine?

A two-step approach is frequently used: (1) Cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane to form a chloromethyl intermediate, followed by (2) substitution reactions. For example, sodium benzenesulfinate can replace the chloromethyl group to introduce sulfur-containing moieties . Alternatively, nucleophilic displacement of chlorine with methylthio groups via thiolation reagents (e.g., NaSMe) is viable .

Q. How is the structural identity of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous confirmation. For related pyridazine derivatives, monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 9.461 Å, b = 6.557 Å, c = 24.123 Å, β = 99.89°) are reported. Complementary techniques include H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What solvents and conditions are optimal for storing this compound?

While specific data for this compound is limited, structurally similar chlorinated pyridazines are typically stored under inert atmospheres (argon or nitrogen) at –20°C in anhydrous solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to prevent hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridazine functionalization be addressed?

Regioselectivity is influenced by steric and electronic factors. For example, nitration at position 3 of imidazo[1,2-b]pyridazine derivatives is favored due to electron-deficient ring systems. Computational tools (e.g., DFT) can predict reactive sites, while directing groups (e.g., methylthio) can guide substitutions .

Q. What strategies improve yields in nucleophilic substitution reactions of chloropyridazines?

Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.

- Temperature : Reflux conditions (e.g., 80–100°C) are often optimal, as seen in syntheses of pyrazolylpyridazine amines (yields: 60–75%) .

Q. How do spectral contradictions (e.g., NMR vs. XRD) arise, and how are they resolved?

Discrepancies may stem from dynamic effects (e.g., tautomerism) or crystal packing. For example, XRD data for 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine confirms a planar pyridazine ring, while NMR may show signal splitting due to solvent interactions. Multi-technique validation (IR, HRMS, XRD) is critical .

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a precursor for triazolo[4,3-b]pyridazines and imidazo[1,2-b]pyridazines, which are explored as kinase inhibitors. The methylthio group enhances lipophilicity, aiding cellular permeability in bioactivity assays .

Q. How are computational methods applied to predict reactivity in pyridazine derivatives?

Molecular docking and DFT studies model interactions with biological targets (e.g., p38 MAP kinase). For instance, electron-withdrawing groups (e.g., Cl, CF) at position 3 increase binding affinity to ATP pockets .

Q. What are the challenges in scaling up pyridazine syntheses from lab to pilot scale?

Key issues include:

- Purification : Chromatography is impractical; recrystallization or distillation is preferred.

- Exothermicity : Controlled addition of reagents (e.g., nitrating agents) prevents runaway reactions.

- Byproducts : Monitoring via LC-MS ensures intermediate stability .

Q. How do steric effects influence substitution patterns in pyridazine derivatives?

Bulky substituents (e.g., cyclobutyl, trifluoromethylphenyl) at position 6 hinder electrophilic attacks at adjacent positions. Steric maps derived from XRD data (e.g., van der Waals radii) guide synthetic planning .

Properties

IUPAC Name |

3-chloro-6-methylsulfanylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZDNMWZZXLBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291246 | |

| Record name | 3-Chloro-6-(methylthio)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7145-61-1 | |

| Record name | 3-Chloro-6-(methylthio)pyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-6-(methylthio)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.